molecular formula C10H10N2O2 B2698774 Methyl 1-Methylbenzimidazole-4-carboxylate CAS No. 672957-91-4

Methyl 1-Methylbenzimidazole-4-carboxylate

Cat. No.: B2698774
CAS No.: 672957-91-4
M. Wt: 190.202
InChI Key: SLJYGDIVZLZORW-UHFFFAOYSA-N
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Description

Methyl 1-Methylbenzimidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole class. It is specifically a methyl ester derivative with a methyl substituent on the nitrogen atom at position 1. This compound is known for its utility in various research and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl 1-Methylbenzimidazole-4-carboxylate, also known as MFCD09751737, is a benzimidazole derivative. Benzimidazoles are known to bind to tubulin proteins . These proteins are the primary targets of this compound and play a crucial role in cell division.

Mode of Action

The interaction of this compound with its targets involves the binding of the compound to tubulin proteins . This binding disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The binding of this compound to tubulin proteins affects the normal functioning of microtubules. Microtubules are part of the cell’s cytoskeleton and are involved in many cellular processes, including the maintenance of cell shape, intracellular transport, and chromosome segregation during cell division .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may impact the bioavailability of the compound.

Result of Action

The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell cycle arrest and apoptosis . This is due to the inability of the cells to correctly segregate their chromosomes during cell division .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Furthermore, the compound’s efficacy may be influenced by the pH and the presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methylbenzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base, leading to the formation of the benzimidazole ring . The reaction conditions often include moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methylbenzimidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 1-Methylbenzimidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Methylbenzimidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-methylbenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-9-7(10(13)14-2)4-3-5-8(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJYGDIVZLZORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.39 g of methyl 3H-benzimidazole-4-carboxylate are dissolved under argon in 20 ml of N,N-dimethylformamide. The solution is cooled to 0° C. in an ice bath and admixed in portions with 0.299 g of sodium hydride (60% dispersion). 0.744 ml of methyl iodide is added and the reaction mixture is heated to 45° C. over 17 hours. The reaction mixture is subsequently poured onto 50 ml of saturated aqueous sodium hydrogencarbonate solution and extracted with 2:1 tetrahydrofuran/tert-butyl methyl ether (2×150 ml). The combined organic phases are washed with 50 ml each of saturated aqueous sodium hydrogencarbonate solution and water, dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a beige solid from the residue by means of flash chromatography (SiO2 60F). Rt=1.95.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.299 g
Type
reactant
Reaction Step Two
Quantity
0.744 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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